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molecular formula C11H14N2O B100331 4-(1H-benzimidazol-2-yl)butan-2-ol CAS No. 19276-02-9

4-(1H-benzimidazol-2-yl)butan-2-ol

Cat. No. B100331
M. Wt: 190.24 g/mol
InChI Key: MTMSWVAWKVUTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476041B1

Procedure details

A mixture of 8 g of 1,2-phenylenediamine and 6.6 g of 4-pentenoic acid in 50 mL of 4N hydrochloric acid was heated to reflux for 18 hours, cooled in an ice bath, made basic (pH=8) with ammonium hydroxide and extracted into 3×100 mL of ethyl acetate. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. After drying under vacuum, 10 g of 4-(1H-benzimidazol-2-yl)-butan-2-ol was obtained as a thick oil which slowly crystallized.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1N.[C:9](O)(=O)[CH2:10][CH2:11][CH:12]=[CH2:13].[OH-:16].[NH4+:17]>Cl>[NH:17]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=2[N:8]=[C:9]1[CH2:10][CH2:11][CH:12]([OH:16])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CCC=C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted into 3×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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